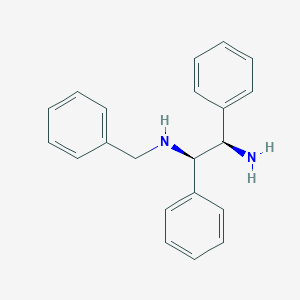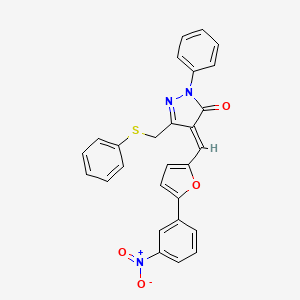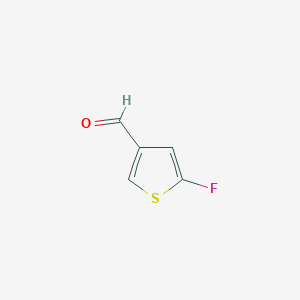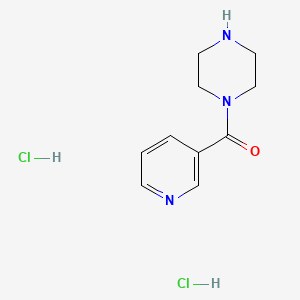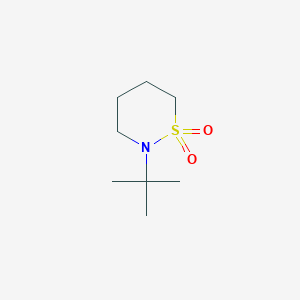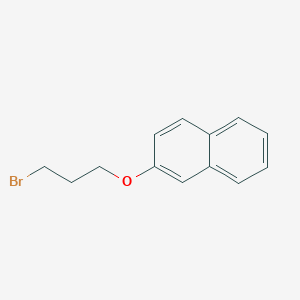
2-(3-Bromopropoxy)naphthalene
概要
説明
“2-(3-Bromopropoxy)naphthalene” is a chemical compound with the molecular formula C13H13BrO . Its average mass is 265.146 Da and its monoisotopic mass is 264.014984 Da . It is also known by its IUPAC name "Naphthalene, 2-(3-bromopropoxy)-" .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromopropoxy)naphthalene” consists of a naphthalene ring with a bromopropoxy group attached at the 2-position . The bromopropoxy group consists of a three-carbon chain with a bromine atom attached at one end and an oxygen atom at the other, which is connected to the naphthalene ring .Physical And Chemical Properties Analysis
“2-(3-Bromopropoxy)naphthalene” has a melting point of 53-57 degrees Celsius .科学的研究の応用
Environmental and Health Impact Studies
A critical review highlights the classification of naphthalene as a possible human carcinogen and its ubiquitous presence, emphasizing the need for further investigation into its sources, emissions, and exposures, particularly in indoor and outdoor air (Jia & Batterman, 2010). This underscores the environmental and health implications of naphthalene and its derivatives, suggesting potential research applications in environmental health and safety.
Chemical Process and Synthesis Research
Research into the synthesis of naphthalene derivatives, such as the review on the synthesis of 1,3-Dihydroxynaphthalene, provides insights into various chemical processes, including photocatalytic oxidation and cyclization methods (Zhang You-lan, 2005). This indicates the role of naphthalene derivatives in chemical synthesis research, particularly in developing eco-friendly processes.
Biodegradation and Environmental Remediation
Studies on the degradation of naphthalene highlight the capabilities of specific bacterial strains, such as Pseudomonas putida ND6, in breaking down naphthalene and other polycyclic aromatic hydrocarbons, which are of significant concern due to their toxicity and persistence in the environment (Song et al., 2018). This research avenue is crucial for environmental remediation and the development of biotechnological approaches to pollution management.
Material Science and Engineering
The study on mass transfer measurements using naphthalene sublimation provides insights into the utility of naphthalene and its derivatives in engineering and material science research, particularly in understanding complex flows, geometries, and transport rates (Goldstein & Cho, 1995). These findings are applicable in designing and optimizing industrial processes and materials with enhanced performance characteristics.
Safety and Hazards
The safety data sheet for “2-(3-Bromopropoxy)naphthalene” suggests that it should be handled with care. It is recommended to avoid getting the compound in eyes, on skin, or on clothing, and to avoid ingestion and inhalation . In case of contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .
特性
IUPAC Name |
2-(3-bromopropoxy)naphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10H,3,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHRIBRQYLSFCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromopropoxy)naphthalene | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,5R,6S,7S,7aR)-5-(hydroxymethyl)-2,2-dimethyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B3259723.png)
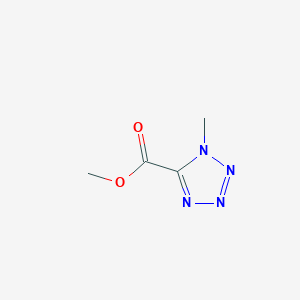
![(E)-3-(2-((5-(3-nitrophenyl)furan-2-yl)methylene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B3259739.png)
